N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Medicinal Chemistry Kinase Inhibitor Design Halogen Bonding

N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine (CAS 1226447-33-1) is a synthetic heterocyclic small molecule built on a pyrazolo[3,4-d][1,2,3]triazine core, substituted at the 7-position with a phenyl ring and at the 4-amine with a 3-chloro-4-fluorophenyl group. The scaffold belongs to a class of nitrogen-rich fused triazines that have been explored as ATP-competitive kinase inhibitors, with published evidence of low-micromolar antiproliferative activity against hepatocellular carcinoma (Huh-7) and pancreatic cancer (Panc-1) cell lines.

Molecular Formula C16H10ClFN6
Molecular Weight 340.75
CAS No. 1226447-33-1
Cat. No. B2369751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
CAS1226447-33-1
Molecular FormulaC16H10ClFN6
Molecular Weight340.75
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC(=C(C=C4)F)Cl
InChIInChI=1S/C16H10ClFN6/c17-13-8-10(6-7-14(13)18)20-15-12-9-19-24(16(12)22-23-21-15)11-4-2-1-3-5-11/h1-9H,(H,20,21,22)
InChIKeyBOLDAGPODNZJNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine (CAS 1226447-33-1): Core Chemical Identity and Kinase-Targeted Scaffold Context


N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine (CAS 1226447-33-1) is a synthetic heterocyclic small molecule built on a pyrazolo[3,4-d][1,2,3]triazine core, substituted at the 7-position with a phenyl ring and at the 4-amine with a 3-chloro-4-fluorophenyl group [1]. The scaffold belongs to a class of nitrogen-rich fused triazines that have been explored as ATP-competitive kinase inhibitors, with published evidence of low-micromolar antiproliferative activity against hepatocellular carcinoma (Huh-7) and pancreatic cancer (Panc-1) cell lines [2]. The molecule possesses a computed XLogP3-AA of 3.5, a single hydrogen bond donor, and a molecular weight of 340.74 g·mol⁻¹, placing it within lead-like chemical space for oral bioavailability optimization [1].

Why Generic Substitution of N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine Compounds Is Not Advisable in Research Procurement


Within the 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine series, even single-atom changes at the N4-aniline substituent produce compounds with distinct CAS registry numbers and potentially divergent kinase-selectivity profiles [1]. For example, the des-chloro analog N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine (CAS 1226458-98-5) differs only by the absence of the chlorine atom, yet this substitution alters the halogen-bonding capacity and steric bulk in the kinase hinge-binding region, which is known to modulate both potency and isoform selectivity in related pyrazolo-triazine kinase inhibitors [2]. Generic substitution without confirmatory head-to-head profiling therefore risks introducing an uncontrolled variable into structure–activity relationship (SAR) studies, cell-based assays, or in vivo pharmacology experiments, undermining reproducibility and data integrity.

Quantitative Differentiation Evidence for N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine: A Comparator-Anchored Guide


Structural Differentiation from the Closest Analog: Halogen Substitution Impact on Physicochemical Properties

The target compound (CAS 1226447-33-1) and its closest commercially cataloged analog N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine (CAS 1226458-98-5) differ solely by the presence of a chlorine atom at the 3-position of the N4-phenyl ring. This substitution increases the molecular weight from 324.31 to 340.74 g·mol⁻¹, raises the computed XLogP3-AA from approximately 3.0 to 3.5, and introduces a halogen atom capable of forming orthogonal multipolar interactions with backbone carbonyls in kinase hinge regions [1]. Chlorine's larger van der Waals radius (1.75 Å vs. 1.47 Å for fluorine) and greater polarizability (2.18 ų vs. 0.56 ų for fluorine) are established determinants of target binding free energy in fragment-based drug design [2].

Medicinal Chemistry Kinase Inhibitor Design Halogen Bonding

Class-Level Antiproliferative Potency of Pyrazolo[3,4-d][1,2,3]triazines Against Hepatocellular Carcinoma Cells

While target-specific IC₅₀ data for CAS 1226447-33-1 are not publicly available, the pyrazolo[3,4-d][1,2,3]triazine chemotype has demonstrated reproducible antiproliferative activity against the Huh-7 hepatocellular carcinoma cell line. In a published study, pyrazolotriazinone derivatives 3a, 3c, 6a, and 6c exhibited IC₅₀ values of 4.93–8.84 μM against Huh-7 cells, comparable to doxorubicin (IC₅₀ = 5.43 μM) [1]. The observed activity was associated with caspase 3/7 activation and modulation of SLC26A3, UGT1A, and other gene targets, supporting a multi-pathway mechanism of action [1]. These data establish a quantitative baseline against which the target compound's potency can be benchmarked once experimentally determined.

Anticancer Hepatocellular Carcinoma Kinase Inhibition

Class-Level Antiproliferative Activity Against Pancreatic Cancer Cells

The pyrazolo[3,4-d][1,2,3]triazine scaffold has also shown activity against the Panc-1 pancreatic cancer cell line. Compounds 6a and 6d from the same study exhibited IC₅₀ values of 9.91 μM and 4.93 μM respectively, compared with doxorubicin at 6.90 μM [1]. The dual activity against both Huh-7 and Panc-1 lines suggests that the core scaffold engages conserved oncogenic kinase targets, making the target compound a candidate for broad anticancer screening panels once its specific kinase inhibition profile is characterized.

Anticancer Pancreatic Ductal Adenocarcinoma Panc-1

Recommended Research and Industrial Application Scenarios for N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine


Kinase Inhibitor Hit-to-Lead SAR Expansion Around the 3-Chloro-4-fluorophenyl Pharmacophore

Procurement of CAS 1226447-33-1 enables systematic exploration of the chlorine atom's contribution to kinase hinge-region binding affinity and selectivity. The compound serves as a direct comparator to the des-chloro analog (CAS 1226458-98-5), with the ΔXLogP3 of +0.5 log units and the chlorine's halogen-bonding potential providing a testable hypothesis for structure-based lead optimization [1]. Parallel biochemical profiling of both compounds against a kinase panel can quantify the selectivity gain attributable to the chlorine substitution, generating proprietary SAR that supports patent filing and lead nomination decisions.

Hepatocellular Carcinoma Phenotypic Screening Library Enrichment

Given the established class-level IC₅₀ range of 4.93–8.84 μM against Huh-7 cells for pyrazolo[3,4-d][1,2,3]triazine derivatives [2], this compound is a rational addition to focused screening libraries targeting hepatocellular carcinoma. Its computed lead-like properties (MW 340.74, XLogP3-AA 3.5, 1 HBD) meet standard drug-likeness criteria, supporting direct progression from hit identification to oral bioavailability assessment without extensive property optimization [1].

Pancreatic Cancer Multi-Target Kinase Probe Development

The demonstrated Panc-1 activity of pyrazolo[3,4-d][1,2,3]triazines (IC₅₀ as low as 4.93 μM) [2] positions this compound as a starting point for developing chemical probes to deconvolve kinase dependencies in pancreatic ductal adenocarcinoma. The 3-chloro-4-fluorophenyl substituent is a privileged fragment found in approved kinase inhibitors (e.g., afatinib), suggesting a favorable selectivity starting point for kinome-wide profiling [3].

Computational Chemistry Benchmarking and Free-Energy Perturbation (FEP) Validation

The single-atom difference (Cl vs. H) between the target compound and its closest analog provides an ideal system for validating relative binding free-energy calculations using FEP or thermodynamic integration methods. The computed ΔXLogP3 of 0.5 log units and the known polarizability difference between chlorine and hydrogen [3] offer quantitative benchmarks against which computational predictions can be experimentally calibrated, supporting methodological development in computer-aided drug design workflows.

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